3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one
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Overview
Description
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 4-ethoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of a condensation reaction between 4-ethoxyaniline and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: An aromatic ether with similar structural features but lacks the phenylbut-2-en-1-one moiety.
1-Phenylbut-2-en-1-one: A compound with a similar backbone but without the ethoxyanilino group.
Uniqueness
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is unique due to the presence of both the ethoxyanilino and phenylbut-2-en-1-one moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .
Biological Activity
3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Before delving into the biological activity, it is essential to understand the chemical properties of this compound:
Property | Value |
---|---|
CAS Number | 920313-19-5 |
Molecular Formula | C18H19NO2 |
Molecular Weight | 281.3 g/mol |
IUPAC Name | This compound |
InChI Key | QPMKTSDYIDLRAE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound is believed to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to form stable complexes with certain enzymes, thereby reducing their activity and affecting downstream metabolic processes.
Antimicrobial Activity
One of the notable biological activities of this compound is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with essential metabolic functions in pathogens .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. It has been explored as a candidate for cancer treatment due to its ability to inhibit tumor cell proliferation. The compound appears to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways .
Case Studies
Several studies have focused on the anticancer effects of this compound:
- Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an anti-breast cancer agent .
- Mechanistic Insights : Further mechanistic studies revealed that the compound could upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis induction.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
Compound | Biological Activity | Unique Features |
---|---|---|
4-Ethoxyaniline | Limited antimicrobial properties | Lacks phenylbut-2-en-1-one moiety |
1-Phenylbut-2-en-1-one | Moderate anticancer activity | Does not contain ethoxyanilino group |
The presence of both ethoxyanilino and phenylbut-2-en-1-one moieties in this compound confers distinct chemical and biological properties that enhance its interaction with biological targets compared to its analogs.
Properties
CAS No. |
920313-19-5 |
---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-(4-ethoxyanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C18H19NO2/c1-3-21-17-11-9-16(10-12-17)19-14(2)13-18(20)15-7-5-4-6-8-15/h4-13,19H,3H2,1-2H3 |
InChI Key |
QPMKTSDYIDLRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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